An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a structural scaffold in the development of therapeutic agents, particularly Janus Kinase (JAK) inhibitors.
Core Compound Structure and Properties
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with two functional groups, a carboxylic acid and a methyl ester, in a trans configuration at the 1 and 4 positions. This specific stereochemistry influences its physical properties and reactivity, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester and Related Compounds
| Property | trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester | trans-1,4-Cyclohexanedicarboxylic Acid |
| CAS Number | 15177-67-0 | 619-82-9[2][3] |
| Molecular Formula | C₉H₁₄O₄[1] | C₈H₁₂O₄[2][3] |
| Molecular Weight | 186.21 g/mol | 172.18 g/mol [2][4] |
| Appearance | White to off-white solid/powder | White solid |
| Melting Point | 124-128 °C | 312.5 °C[2] |
| Boiling Point | 303.15 °C (Predicted) | Decomposes |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | - |
Synthesis and Experimental Protocols
The synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is typically achieved through the mono-esterification of trans-1,4-cyclohexanedicarboxylic acid. The diacid itself can be synthesized via the hydrogenation of terephthalic acid.
Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid
A common industrial method for producing 1,4-cyclohexanedicarboxylic acid is the hydrogenation of terephthalic acid.[2] This process often yields a mixture of cis and trans isomers. The trans isomer can be isolated or the mixture can be isomerized to favor the trans product.
Experimental Protocol: Isomerization of a cis/trans Mixture to Yield trans-1,4-Cyclohexanedicarboxylic Acid
This protocol is based on methods described in patent literature for the isomerization of a mixture of cis and trans isomers to favor the thermodynamically more stable trans isomer.[1][5]
-
Reaction Setup: A mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid is heated in a suitable solvent, such as dimethylformamide (DMF).[5]
-
Catalyst Addition: A catalytic amount of a base, for example, sodium methoxide, is added to the mixture.[5]
-
Isomerization: The reaction mixture is heated to reflux for several hours (e.g., 6-24 hours) to facilitate the conversion of the cis isomer to the trans isomer.[5]
-
Crystallization and Isolation: The reaction mixture is cooled, allowing the less soluble trans-1,4-cyclohexanedicarboxylic acid to crystallize. The solid product is then isolated by filtration and dried.[5]
Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
The monomethyl ester can be prepared from the diacid through a controlled esterification reaction.
Experimental Protocol: Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid
This protocol is adapted from a described synthesis route.[3]
-
Dissolution: Dissolve trans-1,4-cyclohexanedicarboxylic acid (e.g., 3.0 g, 17 mmol) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 2:1 ratio, 24 mL) and cool the solution in an ice bath.[3]
-
Esterification: Slowly add a solution of trimethylsilyldiazomethane (e.g., 9 mL of a 2.0 M solution in hexanes, 18 mmol) to the stirred, cold solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.[3]
-
Quenching: Quench the reaction by adding acetic acid (e.g., 5 mL).[3]
-
Workup and Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate/acetic acid gradient) to yield pure trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[3]
Application in Drug Development: A Scaffold for Janus Kinase (JAK) Inhibitors
While trans-1,4-cyclohexanedicarboxylic acid monomethyl ester itself is not reported to have direct biological activity, its derivatives are crucial intermediates in the synthesis of pharmacologically active compounds. A prominent example is the use of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, derived from the trans-1,4-cyclohexanedicarboxylic acid core, in the synthesis of Janus Kinase (JAK) inhibitors.[2][6][7]
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway.[4][8] This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation.[4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[4]
The trans-1,4-cyclohexanedicarboxylate scaffold provides a rigid and three-dimensional core that can be appropriately functionalized to interact with the active site of JAK enzymes, leading to potent and selective inhibition.
Synthesis of a Key Intermediate for JAK Inhibitors
The conversion of the trans-1,4-cyclohexanedicarboxylic acid framework into a key amino acid intermediate is a critical step in the synthesis of certain JAK inhibitors.
Experimental Protocol: Synthesis of trans-4-Amino-1-cyclohexanecarboxylic Acid
This protocol is based on a one-pot reaction described in patent literature.[2][6][7]
-
Reaction Setup: In an autoclave, combine p-aminobenzoic acid, a ruthenium on carbon catalyst (e.g., 5% Ru/C), and an aqueous sodium hydroxide solution (e.g., 10% NaOH).[6][7]
-
Hydrogenation: Stir the mixture under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) until the reaction is complete.[6][7] This step reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid.
-
Protection and Isomer Separation (if required): The resulting mixture can be used directly for the synthesis of some drug candidates, or the amino group can be protected (e.g., with a Boc group) followed by separation of the desired trans isomer.[2][7]
Conclusion
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable and versatile chemical intermediate. While it does not possess inherent biological activity, its rigid, non-planar structure makes the parent diacid a desirable scaffold in medicinal chemistry. Its derivatives, particularly the amino-functionalized analogs, are key building blocks in the synthesis of sophisticated therapeutic agents such as Janus Kinase inhibitors. The synthetic protocols outlined in this guide provide a foundation for researchers to access this important chemical entity and its derivatives for applications in drug discovery and development. The continued exploration of this and similar scaffolds is likely to yield novel therapeutic agents with improved efficacy and selectivity.
References
- 1. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]
- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
